5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No.: 850906-49-9
Cat. No.: VC4380587
Molecular Formula: C23H19Cl2NO2
Molecular Weight: 412.31
* For research use only. Not for human or veterinary use.
![5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one - 850906-49-9](/images/structure/VC4380587.png)
Specification
CAS No. | 850906-49-9 |
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Molecular Formula | C23H19Cl2NO2 |
Molecular Weight | 412.31 |
IUPAC Name | 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Standard InChI | InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 |
Standard InChI Key | GDYIQFRXEKXHSA-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one, reflects its intricate architecture. Its molecular formula is C<sub>23</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>2</sub>, with a molecular weight of 412.3 g/mol . Key structural components include:
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A tetrahydroisoquinoline core fused with a ketone group at position 1.
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A 4-chlorobenzyloxy substituent at position 5.
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A 4-chlorobenzyl group at position 2.
The presence of two 4-chlorophenyl moieties enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The tetrahydroisoquinoline scaffold is known for conformational flexibility, with cyclohexene and dihydropyridine rings often adopting twisted-boat or chair-like conformations, as observed in related structures .
Structural and Crystallographic Insights
X-ray crystallography of related tetrahydroisoquinoline derivatives reveals critical conformational details:
Ring Conformations
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The cyclohexene ring often adopts a twist-boat conformation, as seen in 1-(4-chlorophenyl)-4-(4-methylphenyl)-3,8-dioxo-1,2,5,6,7,8-hexahydroquine-3-carboxylic acid .
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The dihydropyridine ring may exhibit planarity, with puckering parameters (e.g., Q<sub>T</sub> = 0.441 Å, θ = 123.3°) indicative of non-planar distortions .
Intermolecular Interactions
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Hydrogen Bonding: Intramolecular O—H⋯O bonds stabilize acetyl or hydroxyl groups, as observed in 2-{[7-acetyl-8-(4-chlorophenyl)sulfanyl]-1,2,3,4-tetrahydroisoquinoline} .
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C—H⋯π Interactions: These contribute to crystal packing, forming dimers or layered structures .
Table 1: Key Crystallographic Parameters for Analogous Compounds
Compound | Space Group | Conformation | Notable Interactions |
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1-(4-Chlorophenyl) hexahydroquinoline | Pbca | Twist-boat | N—H⋯O, C—H⋯O |
2-(4-Iodophenyl) tetrahydroisoquinoline | P2<sub>1</sub>/c | Planar core | C—H⋯π |
Compound | Target | IC<sub>50</sub> (nM) | Citation |
---|---|---|---|
NVP-CGM097 | HDM2 | 1.2 | |
KA-12 (Isoquinoline derivative) | Thymidine phosphorylase | 0.8 |
Future Directions and Challenges
Optimization Strategies
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Stereochemical Control: Enantioselective synthesis could enhance potency, as seen in (3R)-N-[(2R)-3-(4-chlorophenyl)-1-oxopropan-2-yl] derivatives .
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Prodrug Development: Esterification of the ketone group may improve bioavailability.
Unresolved Questions
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